molecular formula C7H9N3O4 B1584139 Ethyl 1-methyl-2-nitro-1H-imidazole-5-carboxylate CAS No. 39070-13-8

Ethyl 1-methyl-2-nitro-1H-imidazole-5-carboxylate

Cat. No. B1584139
CAS RN: 39070-13-8
M. Wt: 199.16 g/mol
InChI Key: VRARWXJAWCRJCX-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-2-nitro-1H-imidazole-5-carboxylate is a chemical compound with the molecular formula C7H9N3O4 . It is used as a synthetic intermediate for solid phase synthesis of polyamides containing imidazole .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 199.16 . It should be stored in a tightly closed container, in a cool and dry place .

Scientific Research Applications

1. Crystal Structure Analysis

2. Synthesis of Derivatives for Inhibitory Activities

Ethyl 1-methyl-2-nitro-1H-imidazole-5-carboxylate derivatives have been synthesized for biological activities. For instance, derivatives have been evaluated for their β-glucuronidase inhibitory activity, showing significant inhibition in various ranges compared to standard substances. Such studies underline the potential of this compound in the synthesis of biologically active compounds (U. Salar et al., 2017).

3. Antimicrobial Activities

Some studies have explored the antimicrobial activities of derivatives of this compound. These studies have found significant antibacterial and antitrichomonal activities in mice, indicating the potential use of these compounds in antimicrobial applications (B. Cavalleri, G. Volpe, & V. Arioli, 1977).

4. Electrochemical Studies

Electrochemical behavior of related compounds like tinidazole, which includes 1-methyl-2-nitro-1H-imidazole, has been studied, revealing insights into the electrochemical properties of these types of compounds. These studies are significant for understanding the fundamental properties and potential applications in various fields, including material science and electrochemistry (J. M. Fonseca et al., 1993).

5. Novel Compound Synthesis

This compound is used in the synthesis of new chemical entities with potential applications in various fields. For example, novel compounds like 1-ethyl-1H-Imidazol-4-ylacetic acid methyl ester have been synthesized, showing the versatility of this compound in creating diverse chemical structures (A. Banerjee et al., 2013).

Safety and Hazards

Ethyl 1-methyl-2-nitro-1H-imidazole-5-carboxylate is associated with several hazard statements including H302+H312+H332;H315;H319;H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Imidazole compounds have become an important synthon in the development of new drugs . Given the broad range of biological activities exhibited by imidazole derivatives, Ethyl 1-methyl-2-nitro-1H-imidazole-5-carboxylate and similar compounds may have potential for future drug development .

Mechanism of Action

Target of Action

Ethyl 3-methyl-2-nitroimidazole-4-carboxylate is an analogue of nitroimidazole . Nitroimidazoles are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .

Mode of Action

The mode of action of ethyl 3-methyl-2-nitroimidazole-4-carboxylate is likely similar to that of other nitroimidazoles. Nitroimidazoles are bioactivated by reduction of the nitro group, which converts into nitric oxide (NO) or a related reactive nitrogen species (RNS) . These reactive species can covalently bind to DNA, causing DNA damage and leading to cell death .

Biochemical Pathways

Ethyl 3-methyl-2-nitroimidazole-4-carboxylate is metabolized to its active form, methyl 2-(2-nitroimidazolinyl)acetate

Result of Action

Ethyl 3-methyl-2-nitroimidazole-4-carboxylate has been shown to have cytotoxic effects against human and murine cells . This is likely due to the DNA damage caused by the reactive nitrogen species produced during the compound’s bioactivation .

Action Environment

The action, efficacy, and stability of ethyl 3-methyl-2-nitroimidazole-4-carboxylate can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place to avoid formation of dust and aerosols . Additionally, the compound’s efficacy may be affected by factors such as the presence of oxygen, which can inhibit the reduction of the nitro group and thus the bioactivation of the compound .

properties

IUPAC Name

ethyl 3-methyl-2-nitroimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4/c1-3-14-6(11)5-4-8-7(9(5)2)10(12)13/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRARWXJAWCRJCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N1C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60317247
Record name Ethyl 1-methyl-2-nitro-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60317247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

39070-13-8
Record name 39070-13-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=313398
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 1-methyl-2-nitro-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60317247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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